molecular formula C10H15NO3S B3258667 4-Hydroxy-(n-t-butyl)benzenesulfonamide CAS No. 3077-64-3

4-Hydroxy-(n-t-butyl)benzenesulfonamide

Cat. No. B3258667
CAS RN: 3077-64-3
M. Wt: 229.3 g/mol
InChI Key: AOCCGMAXRARECN-UHFFFAOYSA-N
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Description

“4-Hydroxy-(n-t-butyl)benzenesulfonamide” is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.297 . It’s also known by other names such as Benzenesulfonic acid butyl amide, N-Butylbenzenesulfonamide, Plastomoll BMB, N-(n-Butyl)benzenesulfonamide, Dellatol BBS, Plasthall BSA, Uniplex 214, BM 4 (sulfonamide), Cetamoll BMB, NSC 3536, and N-butylbenzenesulphonamide .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-(n-t-butyl)benzenesulfonamide” consists of a benzene ring attached to a sulfonamide group, which is linked to a butyl group . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

“4-Hydroxy-(n-t-butyl)benzenesulfonamide” is an oily, odorless, colorless liquid at ambient temperatures . It has a molecular weight of 213.297 .

Scientific Research Applications

Anticancer and Antimicrobial Agents

Benzenesulfonamide derivatives, such as 4-Hydroxy-(n-t-butyl)benzenesulfonamide, have been studied for their potential as anticancer and antimicrobial agents . These compounds have been shown to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This inhibition can potentially be a useful target for discovering novel antiproliferative agents .

Antiandrogenic Activity

N-butylbenzenesulfonamide, a compound similar to 4-Hydroxy-(n-t-butyl)benzenesulfonamide, has been isolated from the plant Prunus africana and has been shown to exhibit antiandrogenic activity . This suggests that 4-Hydroxy-(n-t-butyl)benzenesulfonamide may also have potential applications in the treatment of conditions related to androgen levels.

Synthesis of Aryl/Heteroarylamine

The synthesis of aryl/heteroarylamine, which is a key step in the production of many pharmaceuticals and fine chemicals, can be achieved through the N-sulfonation of aryl/heteroarylamine . 4-Hydroxy-(n-t-butyl)benzenesulfonamide, as a type of benzenesulfonamide, could potentially be used in this process.

Potential Role in Organic Chemistry

4-Hydroxy-2(1H)-quinolones, a class of heterocycles related to 4-Hydroxy-(n-t-butyl)benzenesulfonamide, play an important role in organic chemistry . These structures have shown very diverse biological and pharmaceutical activities , suggesting that 4-Hydroxy-(n-t-butyl)benzenesulfonamide may also have a wide range of applications in this field.

Safety and Hazards

“4-Hydroxy-(n-t-butyl)benzenesulfonamide” is considered hazardous. It is harmful if swallowed and should be handled with care. Avoid contact with strong oxidizing agents and strong acids. Containers may burst if heated or pressurized. Heating to decomposition may release carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides .

Future Directions

“4-Hydroxy-(n-t-butyl)benzenesulfonamide” is widely used as a plasticizer and possesses antifungal properties . Future research may focus on its potential applications in various fields, including its use in the production of nylon, polycarbonates, and other polymer products .

properties

IUPAC Name

N-tert-butyl-4-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(2,3)11-15(13,14)9-6-4-8(12)5-7-9/h4-7,11-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCCGMAXRARECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-(n-t-butyl)benzenesulfonamide

CAS RN

3077-64-3
Record name N-tert-butyl-4-hydroxybenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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